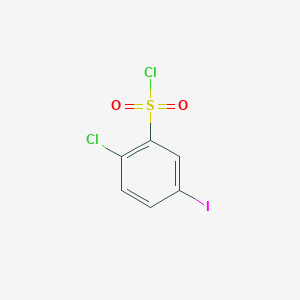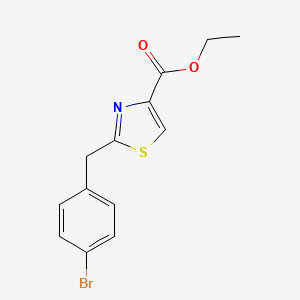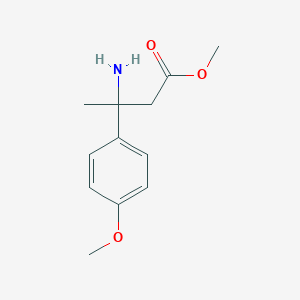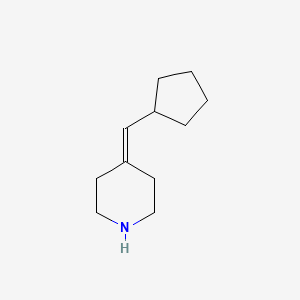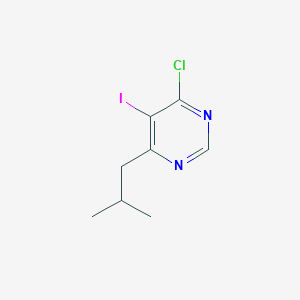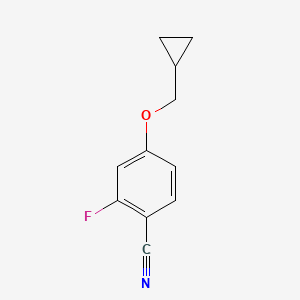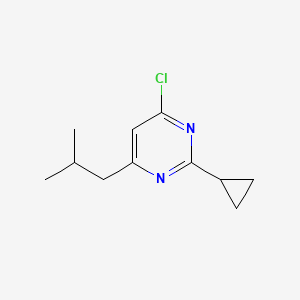
Pyrimidine, 4-chloro-2-cyclopropyl-6-(2-methylpropyl)-
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine . They have two nitrogen atoms at positions 1 and 3 in the ring . Pyrimidines are known to exist in many natural and synthetic compounds such as barbiturates .
Synthesis Analysis
Pyrimidines can be synthesized using various methods. For example, one method involves an oxidative annulation involving anilines, aryl ketones, and DMSO . Another method involves a ZnCl2-catalyzed three-component coupling reaction .
Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with nitrogen atoms at positions 1 and 3 . The exact structure of “Pyrimidine, 4-chloro-2-cyclopropyl-6-(2-methylpropyl)-” could not be found.
Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .
Physical And Chemical Properties Analysis
Pyrimidines are solid at room temperature . They are also miscible in water .
Applications De Recherche Scientifique
Crystallographic Analysis
- Crystal Structure Investigations : The crystal structure of cyprodinil, which is closely related to the pyrimidine derivative , has been determined to understand its interaction and orientation within crystal lattices. Weak π–π interactions were identified, highlighting the compound's potential for forming stable molecular assemblies (Youngeun Jeon et al., 2015).
Antiviral Research
- Antiviral Activity of Pyrimidine Derivatives : Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with various substitutions, including cyclopropyl groups, showed marked inhibition of retrovirus replication, demonstrating the potential of such compounds in antiviral therapies (D. Hocková et al., 2003).
Chemical Synthesis and Reactivity
Synthetic Applications : The compound has been utilized in the synthesis of various pyrimidine derivatives, demonstrating its versatility as a precursor in organic synthesis. For instance, efficient synthesis methods have been developed for creating a new class of antibacterial agents using the core pyrimidine structure (J. Rosen et al., 2009).
Reactivity Studies : Tritiation of pyrimidine derivatives, including the one of interest, in the presence of aluminium chloride highlights its utility in radio-labeling studies for tracking and studying biochemical pathways (C. Măntescu et al., 1965).
Supramolecular and Materials Chemistry
- Molecular Docking and Hirshfeld Surface Analysis : Investigations into the molecular docking and Hirshfeld surface analysis of pyrimidine derivatives have provided insights into their potential interactions with biological targets and their role in drug design (S. Gandhi et al., 2016).
Pharmacological Research
- Pharmacological Aspects : A comprehensive review of the pharmacological aspects of pyrimidine derivatives has shown their widespread applications in developing drugs with antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic activities (Vishal A. Verma et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-cyclopropyl-6-(2-methylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-7(2)5-9-6-10(12)14-11(13-9)8-3-4-8/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJBVZDVULVAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


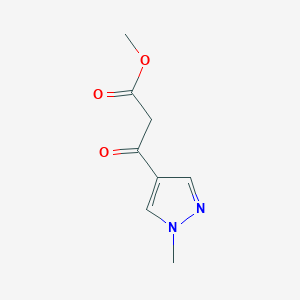
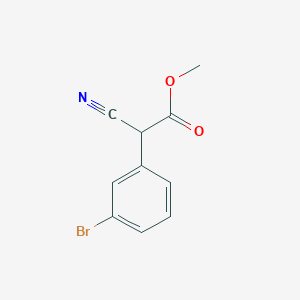

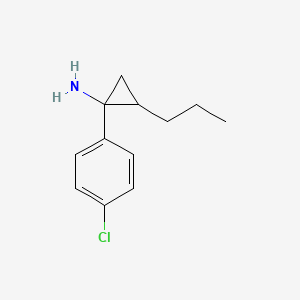
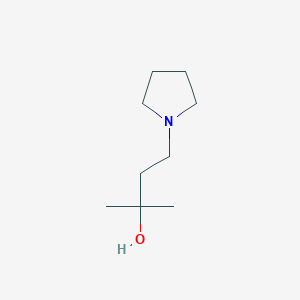
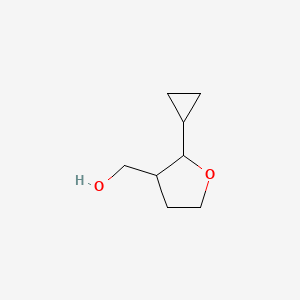
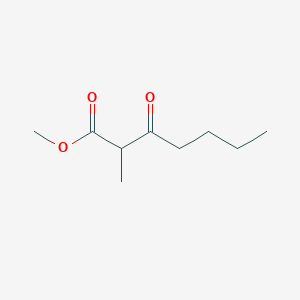
![methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B1432443.png)
